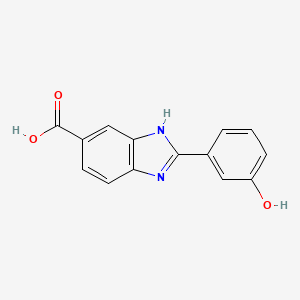

2-(3-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid

Übersicht

Beschreibung

The compound is a derivative of benzimidazole and phenylacetic acid, both of which are common structures in medicinal chemistry . Benzimidazoles are heterocyclic aromatic organic compounds, and phenylacetic acids are a type of aromatic carboxylic acid. The hydroxyphenyl group suggests the presence of a phenol, which is an aromatic compound with a hydroxyl group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or coupling reactions . For example, Suzuki-Miyaura coupling is a common method used for creating carbon-carbon bonds .Molecular Structure Analysis

The molecular structure of this compound likely includes a benzimidazole ring, a phenyl ring, and a carboxylic acid group . The exact structure would depend on the positions of these groups relative to each other.Chemical Reactions Analysis

The compound, being a derivative of benzimidazole and phenylacetic acid, might undergo reactions typical for these classes of compounds . This could include electrophilic aromatic substitution, nucleophilic substitution, or reactions at the carboxylic acid group .Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of 2-(3-Hydroxyphenyl)-3H-Benzimidazole-5-Carboxylic Acid Applications:

Pharmaceutical Research

Benzimidazole derivatives are known for their wide range of pharmaceutical applications. They exhibit properties that make them suitable for developing anticancer, antihypertensive, antiviral, antifungal, anti-HIV, anticonvulsant, and antidiabetic medications . The hydroxyphenyl group in the compound could potentially enhance these properties, making it a candidate for drug discovery and development.

Materials Chemistry

These compounds have been used in materials chemistry due to their stability and versatile chemical properties. They can be incorporated into materials that require specific characteristics such as increased durability or enhanced conductivity .

Electronics and Technology

In the field of electronics, benzimidazole derivatives are utilized for their semiconducting properties and can be part of the development of electronic components like diodes or transistors .

Dyes and Pigments

The structural framework of benzimidazole derivatives makes them suitable for use in dyes and pigments. Their ability to absorb certain wavelengths of light can be harnessed in creating colorants with specific properties .

Agriculture

Benzimidazole derivatives have applications in agriculture, possibly as fungicides or growth regulators due to their biological activity .

Chemosensing

These compounds can be engineered to react to specific chemical stimuli, making them useful in chemosensing applications for detecting environmental pollutants or hazardous substances .

Corrosion Science

In corrosion science, benzimidazole derivatives are used as inhibitors to protect metals from corrosion, which is crucial in extending the lifespan of metal structures and components .

Supramolecular Chemistry

They are also involved in supramolecular chemistry where they form assemblies with unique properties that can be applied in various fields such as nanocontainers or liquid crystals .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

This compound is a derivative of benzimidazole, a class of compounds known for their wide range of biological activities . .

Mode of Action

The mode of action of 2-(3-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid is currently unknown due to the lack of specific studies on this compound. Benzimidazole derivatives are known to interact with various biological targets, but the specific interactions of this compound need further investigation .

Biochemical Pathways

It’s worth noting that phenolic compounds, such as this one, are known to undergo several reactions such as glucuronidation, sulfonation, and methylation .

Pharmacokinetics

Phenolic compounds are known to be modified upon consumption to form new compounds with potential health benefits . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid. Factors such as pH, temperature, and the presence of other compounds can affect the stability and activity of this compound . .

Eigenschaften

IUPAC Name |

2-(3-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c17-10-3-1-2-8(6-10)13-15-11-5-4-9(14(18)19)7-12(11)16-13/h1-7,17H,(H,15,16)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOFWYFYRJAFQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NC3=C(N2)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364198 | |

| Record name | 2-(3-Hydroxyphenyl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid | |

CAS RN |

550300-30-6 | |

| Record name | 2-(3-Hydroxyphenyl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzyl-5-[(5-bromofuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1607981.png)

![Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate](/img/structure/B1607984.png)

![Ethyl [(chloroacetyl)(phenyl)amino]acetate](/img/structure/B1607987.png)

![N-[5-(2-methylpropyl)-4-oxo-1,3-dioxan-5-yl]benzamide](/img/structure/B1607995.png)

![2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide](/img/structure/B1608001.png)